Yttrium Bromide Hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yttrium Bromide Hydrate is an inorganic compound with the chemical formula YBr₃·xH₂O. It is a white, hygroscopic solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Yttrium Bromide Hydrate can be synthesized through several methods:

Reaction of Yttrium Oxide with Hydrobromic Acid: Yttrium oxide (Y₂O₃) reacts with hydrobromic acid (HBr) to form this compound. The reaction is typically carried out under controlled conditions to ensure complete conversion. [ Y₂O₃ + 6HBr → 2YBr₃ + 3H₂O ]

Reaction of Yttrium Metal with Bromine: Yttrium metal (Y) reacts with bromine (Br₂) to form Yttrium Bromide, which can then be hydrated to form this compound. [ 2Y + 3Br₂ → 2YBr₃ ] The resulting Yttrium Bromide is then dissolved in water to obtain the hydrate form.

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting yttrium oxide with hydrobromic acid in large reactors. The reaction mixture is then purified and crystallized to obtain high-purity this compound.

化学反応の分析

Decomposition and Thermal Behavior

Yttrium bromide hydrate undergoes dehydration and thermal decomposition under controlled conditions:

-

At 150–200°C, the hydrate loses water molecules to form anhydrous YBr₃ .

-

At higher temperatures (>904°C), YBr₃ melts but does not boil under standard conditions .

Reduction by yttrium metal yields sub-bromides:

2YBr3+Y→3YBr2or4YBr3+Y→3Y2Br3

These reactions highlight YBr₃’s role in synthesizing lower-valent yttrium bromides .

Hydrolysis and Solubility

YBr₃·xH₂O is highly water-soluble (83.3 g/100 mL at 20°C), dissociating into Y³⁺ and Br⁻ ions :

YBr3⋅xH2O→Y3++3Br−+xH2O

In aqueous solutions, Y³⁺ ions hydrolyze to form yttrium hydroxide complexes under basic conditions .

Reactions with Metals and Other Compounds

YBr₃ exhibits redox activity with transition metals:

科学的研究の応用

Scientific Research Applications

1.1. Coordination Chemistry

Yttrium bromide hydrate is utilized in coordination chemistry as a precursor for synthesizing yttrium-containing complexes. These complexes are essential in studying the behavior of yttrium ions in different environments, particularly in aqueous solutions where hydration plays a critical role.

Case Study: Hydration Properties

Research has shown that the hydration of yttrium(III) ions significantly affects their reactivity and stability in solution. Techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy have been employed to analyze the hydration shell around yttrium ions, revealing insights into their coordination dynamics .

1.2. Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to stabilize reactive intermediates makes it valuable in producing complex organic molecules.

Application Example: Organic Synthesis

In one study, yttrium bromide was used as a catalyst for the synthesis of specific organic compounds, demonstrating improved yields compared to traditional catalysts . This highlights its potential in developing more efficient synthetic routes.

3.1. Nanotechnology

In nanotechnology, this compound is utilized to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have applications ranging from drug delivery to advanced materials development.

Application Example: Nanoparticle Synthesis

Studies have demonstrated that yttrium bromide can facilitate the formation of nanoparticles with controlled sizes and shapes, which are essential for applications in drug delivery systems and photonics .

Summary of Key Properties

This compound possesses several key properties that make it suitable for diverse applications:

- Hygroscopic Nature: Requires careful storage conditions to prevent moisture absorption.

- High Solubility: Facilitates its use in various chemical reactions and formulations.

- Stability: Maintains structural integrity under various conditions, making it reliable for industrial applications.

作用機序

The mechanism by which Yttrium Bromide Hydrate exerts its effects depends on its application:

Catalysis: this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.

Medical Imaging: In radiotherapy, yttrium complexes target specific tissues, where the radioactive decay of yttrium isotopes generates therapeutic effects.

類似化合物との比較

Similar Compounds

- Yttrium Chloride Hydrate (YCl₃·xH₂O)

- Yttrium Fluoride Hydrate (YF₃·xH₂O)

- Yttrium Iodide Hydrate (YI₃·xH₂O)

Uniqueness

Yttrium Bromide Hydrate is unique due to its specific bromide ion, which imparts different solubility and reactivity characteristics compared to other yttrium halides. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and medical applications.

特性

IUPAC Name |

tribromoyttrium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGXFDOEARMSGT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

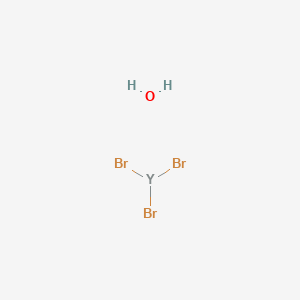

O.Br[Y](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OY |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。